REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:13]([NH:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[C:12]([F:21])[C:8]2[N:9]=[CH:10][NH:11][C:7]=2[CH:6]=1)=[O:4].[Br:22]N1C(=O)CCC1=O>CN(C)C=O>[CH3:1][O:2][C:3]([C:5]1[C:13]([NH:14][C:15]2[CH:16]=[CH:17][C:18]([Br:22])=[CH:19][CH:20]=2)=[C:12]([F:21])[C:8]2[N:9]=[CH:10][NH:11][C:7]=2[CH:6]=1)=[O:4]
|
Name
|
|
Quantity
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4.99 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC2=C(N=CN2)C(=C1NC1=CC=CC=C1)F
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Name
|
|
Quantity
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275 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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3.15 g
|
Type
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reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction mixture is stirred at room temperature under N2
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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the reaction mixture is quenched by the addition of aqueous saturated sodium bisulfite solution
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Type
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ADDITION
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Details
|
The reaction mixture is then poured into a separatory funnel
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Type
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ADDITION
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Details
|
diluted with water and ethyl acetate
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Type
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CUSTOM
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Details
|
the layers separated
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Type
|
EXTRACTION
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Details
|
The aqueous layer is extracted with ethyl acetate
|
Type
|
WASH
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Details
|
The combined organic extracts are washed three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
once with brine and then are dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC2=C(N=CN2)C(=C1NC1=CC=C(C=C1)Br)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.38 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |